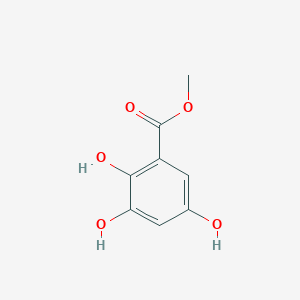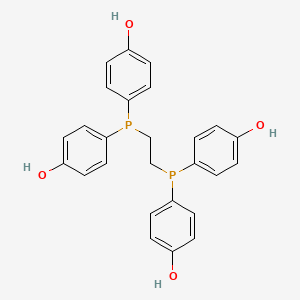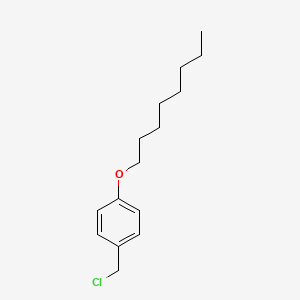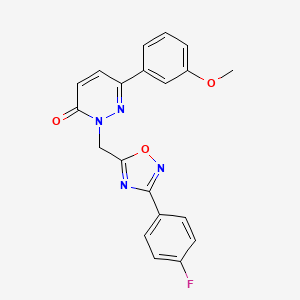
Ethyl 2-(4-methoxyphenoxy)propanoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-methoxyphenoxy)propanoate consists of an ethyl ester group attached to a propanoate backbone. The presence of the 4-methoxyphenoxy substituent and the diiodo groups contributes to its unique properties. Refer to the InChI code for the exact arrangement of atoms in the molecule: 1S/C20H21I2NO5/c1-4-27-20(25)18(23-12(2)24)11-13-9-16(21)19(17(22)10-13)28-15-7-5-14(26-3)6-8-15/h5-10,18H,4,11H2,1-3H3,(H,23,24) .
Applications De Recherche Scientifique
Crystal Packing and Interaction Studies
Ethyl 2-(4-methoxyphenoxy)propanoate is notable for its involvement in specific nonhydrogen bonding interactions, specifically N⋯π and O⋯π types, which play a crucial role in crystal packing. These interactions, along with hydrogen bonds, contribute to the formation of unique structural motifs in crystal engineering (Zhang, Wu, & Zhang, 2011).
Copolymer Synthesis
This compound is also significant in the synthesis of novel copolymers. For instance, phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, including variants of ethyl 2-(4-methoxyphenoxy)propanoate, have been synthesized and copolymerized with styrene, demonstrating the compound's utility in creating new polymer materials (Kharas et al., 2016).
β-Adrenergic Blocking Agents
Research has explored the use of ethyl 2-(4-methoxyphenoxy)propanoate derivatives in the development of β-adrenergic blocking agents, which have potential therapeutic applications (Cheng Shu-hua, 2004).
Catalyst Development
The compound has been investigated in the context of catalyst development, particularly in processes like the methoxycarbonylation of ethene, demonstrating its versatility in chemical synthesis (Clegg et al., 1999).
Herbicide Synthesis
Ethyl 2-(4-methoxyphenoxy)propanoate has been used in the synthesis of new herbicides, showcasing its application in agricultural chemistry (Makino & Yoshioka, 1987).
Pharmacokinetics and Metabolism Studies
This compound is also a subject in pharmacokinetic studies, where its metabolic properties are analyzed using advanced techniques like liquid chromatography and mass spectrometry (Hu et al., 2015).
Chiral Synthesis from Renewable Sources
The use of ethyl 2-(4-methoxyphenoxy)propanoate in chemo-enzymatic synthesis from renewable sources like levoglucosenone is another fascinating application, indicating its role in sustainable chemistry (Peru et al., 2016).
Food Analysis
In the field of food science, methods have been developed for the determination of sodium 2-(4-methoxyphenoxy) propanoate in foods, emphasizing its relevance in food safety and quality control (Ma Jian-min, 2014).
Natural Product Isolation
Ethyl 2-(4-methoxyphenoxy)propanoate has been isolated from natural sources, such as Kaempferia galanga L., indicating its occurrence in various plants and the potential for natural product research (Luger, Weber, Dung, & Tuyet, 1996).
Enantioselective Analysis
The compound's derivatives have been analyzed for enantioselective properties, particularly in relation to novel antihypertensive agents, highlighting its significance in medicinal chemistry (He et al., 2017).
Safety and Hazards
- Safety Information : Refer to the provided MSDS for detailed safety precautions.
Propriétés
IUPAC Name |
ethyl 2-(4-methoxyphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-15-12(13)9(2)16-11-7-5-10(14-3)6-8-11/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFMBUHREWMBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603351 | |
| Record name | Ethyl 2-(4-methoxyphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenoxy)propanoate | |
CAS RN |
111479-08-4 | |
| Record name | Ethyl 2-(4-methoxyphenoxy)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111479-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-methoxyphenoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B3045586.png)
![3-Bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3045588.png)


![5-[(4-Fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B3045593.png)
![5-mercapto-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3045594.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3045595.png)


![2-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-bromophenyl)pyridazin-3(2H)-one](/img/structure/B3045598.png)
![N-(4-cyanophenyl)-2-((3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3045602.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3045603.png)